5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine
Description
This compound features a pyrimidin-2-amine core substituted with a chlorine atom at the 5-position and a [3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl group at the N-position. The structure combines heterocyclic motifs (oxazole, oxadiazole, and pyrimidine) known for diverse pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities .
Properties
IUPAC Name |
5-chloro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O2/c1-6-2-8(17-19-6)10-16-9(20-18-10)5-15-11-13-3-7(12)4-14-11/h2-4H,5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUAEPUGQDBURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine, identified by its CAS number 2097883-81-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₆O₂ |
| Molecular Weight | 292.68 g/mol |
| Structure | Chemical Structure |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various oxadiazole derivatives, including the compound . In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5-Chloro-N-{...} | MCF-7 | 0.65 |
| Another derivative | HeLa | 2.41 |
| Reference compound (Doxorubicin) | MCF-7 | 0.15 |
The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses indicated that certain oxadiazole derivatives trigger apoptotic pathways in treated cells . This suggests that the compound may act as a pro-apoptotic agent in specific cancer types.
Case Studies and Research Findings
Several studies have investigated the biological profile of compounds related to 5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-y)-1,2,4-oxadiazol-5-y]methyl}pyrimidin-2-amines:
- Study on Oxadiazole Derivatives : A study published in MDPI highlighted that oxadiazole derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines. The most promising candidates showed IC₅₀ values significantly lower than traditional chemotherapeutics .
- Apoptosis Induction : Another research article discussed how certain oxadiazole compounds induced apoptosis in MCF-7 and other carcinoma cell lines through mitochondrial pathways . This suggests a potential therapeutic application for these compounds in oncology.
- Selectivity Against Cancer Cells : Research indicated that some derivatives selectively inhibited cancer cell growth while sparing non-cancerous cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Oxadiazole Hybrids
N-(3-Methylpyridin-2-yl)-3-(5-((Tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine (Compound 6, )
- Structure : Replaces the pyrimidine core with pyridine and introduces a tetrahydropyranyloxy group.
- Synthesis : Low yield (6%) due to harsh reaction conditions (140°C, 5 hours) .
- Key Feature : The oxadiazole-pyridine hybrid may enhance solubility via the tetrahydropyranyl group.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854, )
- Structure : Features a pyrimidine linked to an oxadiazole via a propanamide bridge.
- Synthesis : Moderate yield (47%) using carboxylic acid-amine coupling .
- Activity: Potential CFTR modulator, as indicated by HR-ESI-MS (m/z 342.2 [M + H]+) .
N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives ()
Functional Analogues with Oxazole/Oxadiazole Motifs
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-Nitrophenyl)amino]ethyl]benzamide ()
- Structure : Benzamide with oxadiazole-methylthio and nitrophenyl groups.
- Application : Patent claims antiviral and anticancer activity .
SB224289 ()
- Structure : Biphenyl-oxadiazole linked to a furoindole-piperidine system.
- Activity: Serotonin receptor antagonist (5-HT1B/1D) with nanomolar affinity .
Q & A
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
The compound can be synthesized via a multi-step approach:
- Step 1 : Microwave-assisted synthesis of intermediate heterocycles (e.g., oxadiazole or oxazole rings) to improve reaction efficiency and reduce byproducts .
- Step 2 : Condensation of intermediates using eco-friendly solvents (e.g., ethanol/water mixtures) to form imine or methylene linkages. Triethylamine is often used as a base to facilitate reactions involving chloroacetyl chloride or similar reagents .
- Step 3 : Final purification via column chromatography or recrystallization (e.g., from methanol) to achieve >95% purity, verified by HPLC . Yield optimization relies on controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine-chloro coupling steps) .
Q. Which spectroscopic techniques are critical for structural validation?
Key methods include:
- 1H/13C NMR : To confirm the presence of the pyrimidine NH (δ 8.2–8.5 ppm), oxadiazole CH2 (δ 4.3–4.7 ppm), and oxazole methyl groups (δ 2.1–2.3 ppm) .
- FTIR : Peaks at 1650–1680 cm⁻¹ (C=N stretch in oxadiazole) and 3200–3350 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 335.08) and fragmentation patterns .
- X-ray Crystallography : For resolving bond angles and planarity of heterocyclic rings, particularly in derivatives .
Q. What common impurities arise during synthesis, and how are they identified?
Impurities include:
- Unreacted intermediates : Traces of 5-methyl-1,2-oxazol-3-amine (detected via TLC or HPLC retention time shifts) .
- Oxidation byproducts : Chlorinated side products (e.g., dichloro derivatives) identified by MS isotopic patterns .
- Solvent residues : Residual DMF or ethanol quantified via GC-MS .
Advanced Research Questions
Q. How can discrepancies in NMR data between theoretical and experimental results be resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C couplings, especially in crowded aromatic regions .
- DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA; deviations >0.5 ppm may indicate conformational flexibility .
- X-ray Diffraction : Provides definitive bond-length validation (e.g., C-Cl bond distance ~1.73 Å) .
Q. What strategies improve bioavailability in in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrimidine amine to enhance solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomes for controlled release .
- Co-administration with CYP450 inhibitors : To reduce metabolic degradation .
Q. How do electronic substituent effects influence binding affinity in molecular docking?
- SAR Studies : Replace the 5-methyl group on the oxazole with electron-withdrawing groups (e.g., -NO2) to enhance hydrogen bonding with target enzymes. Docking scores (e.g., Glide SP) typically correlate with Hammett σ values .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) in kinase targets (e.g., EGFR or CDK2) .
Q. What in vitro models assess antimicrobial mechanism of action?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; IC50 values <10 µg/mL suggest potency .
- Time-Kill Studies : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
- Enzyme Inhibition : Measure IC50 against dihydrofolate reductase (DHFR) or β-lactamase, common targets for oxadiazole derivatives .
Q. How is stability under physiological conditions validated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
